molecular formula C9H19NO B13046108 (S)-3-Neopentylmorpholine

(S)-3-Neopentylmorpholine

Cat. No.: B13046108
M. Wt: 157.25 g/mol
InChI Key: MSLLFXJTFRBPNM-QMMMGPOBSA-N
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Description

(S)-3-Neopentylmorpholine is a chiral morpholine derivative characterized by the presence of a neopentyl group at the 3-position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Neopentylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available morpholine and neopentyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the morpholine.

    Reaction Mechanism: The deprotonated morpholine undergoes nucleophilic substitution with neopentyl bromide, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Neopentylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The neopentyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(S)-3-Neopentylmorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Neopentylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (S)-3-Methylmorpholine: Similar structure but with a methyl group instead of a neopentyl group.

    (S)-3-Ethylmorpholine: Contains an ethyl group at the 3-position.

    (S)-3-Isopropylmorpholine: Features an isopropyl group at the 3-position.

Uniqueness: (S)-3-Neopentylmorpholine is unique due to the presence of the bulky neopentyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(3S)-3-(2,2-dimethylpropyl)morpholine

InChI

InChI=1S/C9H19NO/c1-9(2,3)6-8-7-11-5-4-10-8/h8,10H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

MSLLFXJTFRBPNM-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)C[C@H]1COCCN1

Canonical SMILES

CC(C)(C)CC1COCCN1

Origin of Product

United States

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